![molecular formula C7H11NO2 B13522035 1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
1-Azaspiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug design. The rigid spirocyclic structure imparts unique chemical and biological properties, making it a valuable scaffold for developing new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic framework through cyclization reactions. One common method includes the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles. For instance, the cyclization of appropriate precursors under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize the output.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-Azaspiro[3.3]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to design bioactive molecules that can interact with biological targets.
Medicine: Its derivatives are explored for potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-azaspiro[3.3]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the desired therapeutic outcomes.
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with similar structural features but different biological activities.
1-Azaspiro[4.4]nonane-2-carboxylic acid: A larger spirocyclic compound with distinct chemical properties.
Uniqueness: 1-Azaspiro[3.3]heptane-2-carboxylic acid is unique due to its smaller ring size and the presence of a nitrogen atom in the spirocyclic framework. This structural feature imparts specific steric and electronic properties, making it a versatile scaffold for drug design and other applications.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-azaspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-4-7(8-5)2-1-3-7/h5,8H,1-4H2,(H,9,10) |
Clé InChI |
QCYQNYIOPHQMET-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CC(N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


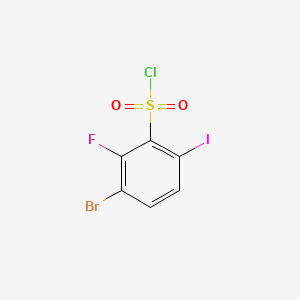
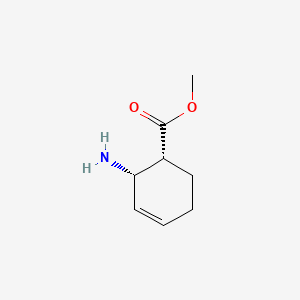
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)


![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
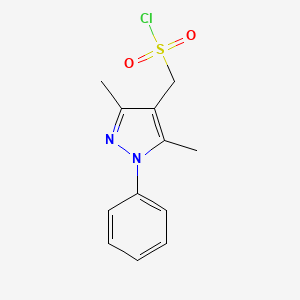

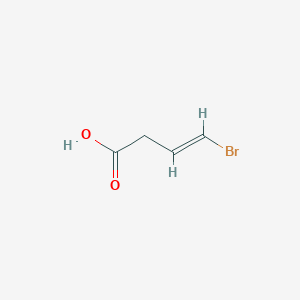

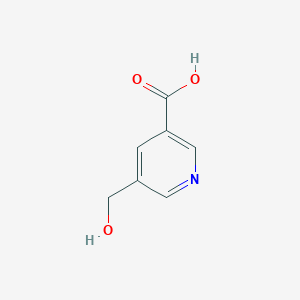
![o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine](/img/structure/B13522029.png)
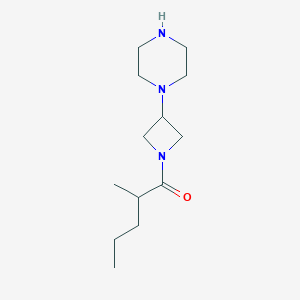
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
